![molecular formula C23H19BrN4 B2415269 4-(4-bromophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-5,6-dihydrobenzo[h]quinazoline CAS No. 956965-83-6](/img/structure/B2415269.png)

4-(4-bromophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-5,6-dihydrobenzo[h]quinazoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

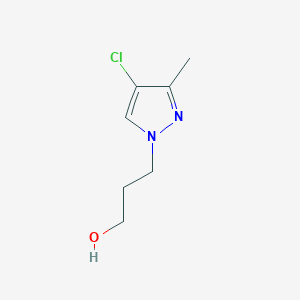

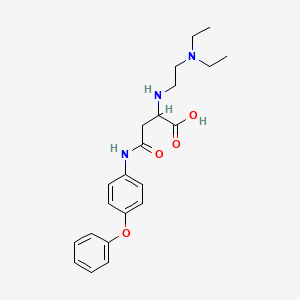

The compound contains a bromophenyl group, a dimethylpyrazol group, and a dihydrobenzoquinazoline group. These groups are common in many organic compounds and can contribute to various chemical properties and reactivities .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these groups in space. The bromophenyl and dimethylpyrazol groups are likely to be planar due to the presence of conjugated pi systems. The dihydrobenzoquinazoline group may introduce some three-dimensionality to the molecule .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the electrophilic bromine on the phenyl ring and the nucleophilic nitrogen in the pyrazol ring. It could undergo various substitution or addition reactions depending on the conditions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. The presence of a bromine atom could make the compound relatively heavy and possibly increase its boiling point. The nitrogen atoms in the pyrazol and quinazoline groups could participate in hydrogen bonding, affecting the compound’s solubility .Scientific Research Applications

Classical and Microwave-Assisted Synthesis

4-(4-bromophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-5,6-dihydrobenzo[h]quinazoline is part of a family of compounds known for their synthesis versatility. For example, a methodology for synthesizing derivatives involving 3,5-dimethyl-1H-pyrazol and quinazoline was developed, showcasing efficient synthesis methods including microwave heating. These compounds demonstrated significant antimicrobial activities, notably against bacteria (Sojitra et al., 2016). Similarly, other derivatives synthesized using microwave irradiation also displayed notable antimicrobial properties (Raval et al., 2012).

Antitumor and Antibacterial Activity

Further research into dihydrobenzo[h]quinazoline derivatives revealed their promising antitumor and antibacterial properties. The synthesis of these derivatives led to the creation of compounds with potent activity against ascites carcinoma and notable antibacterial efficacy using the agar diffusion method (Markosyan et al., 2019).

Molecular Interactions and Structural Analysis

The molecular behavior and interactions of compounds within this chemical family have been studied extensively. Some derivatives form centrosymmetric dimers, chains, and sheets through hydrogen bonds and pi-pi stacking interactions, offering insights into the molecular structure and interaction patterns of these compounds (Portilla et al., 2005).

Analgesic Properties

Research into the analgesic effects of certain 5,6-dihydrobenzo[h]quinazoline derivatives in mouse models has shown promising results, especially in the context of arthritic pain, suggesting potential applications in pain management (Bonacorso et al., 2016).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

4-(4-bromophenyl)-2-(3,5-dimethylpyrazol-1-yl)-5,6-dihydrobenzo[h]quinazoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19BrN4/c1-14-13-15(2)28(27-14)23-25-21(17-7-10-18(24)11-8-17)20-12-9-16-5-3-4-6-19(16)22(20)26-23/h3-8,10-11,13H,9,12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZQIIVSSPBSCBG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NC(=C3CCC4=CC=CC=C4C3=N2)C5=CC=C(C=C5)Br)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19BrN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-Fluorophenyl)-2-[(2-hydroxyethyl)amino]acetonitrile](/img/structure/B2415191.png)

![N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide hydrochloride](/img/structure/B2415197.png)

![6-allyl-4-(4-fluorophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2415198.png)

![5-Methyl-2-[1-[(3-methylimidazol-4-yl)methyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2415200.png)

![(E)-7-methyl-2-((1-methyl-1H-pyrazol-4-yl)methylene)-3-oxo-N,5-diphenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2415205.png)